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The table below summarizes key efficacy endpoints for lorlatinib and other ALK tyrosine kinase inhibitors

(TKIs) from recent clinical trials and real-world studies.

. Intracranial Intracranial Median Key
Study Name /  Patient .
ALK-TKI . Grou ORR (IC- DCR (IC- PFS (or Efficacy
o - ORR) DCR) landmark) Endpoint
Lorlatinib CROWN 1L Asian  69% (95% Information 5-year iPFS  Timeto
(Phase 3) [1] patients  CI: 39-91) Missing rate: 92% Intracranial
with BM [2] Progression
Lorlatinib CROWN 1L Asian  Information Information NR (95% Median PFS
(Phase 3) [1] patients Missing Missing Cl: NR-NR)
with BM
Lorlatinib  Multicenter All 74% (95% 96% (95% Information Information
Real-World patients Cl: 67-92) Cl: 53-81) Missing Missing
(China) [2] [3] with BM
(n=23)
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. Intracranial Intracranial Median Key
Study Name /  Patient .
ALK-TKI ORR (IC- DCR (IC- PFS (or Efficacy
Type Group .
ORR) DCR) landmark) Endpoint
Lorlatinib  Multicenter 1L 100% (95% 100% (95% Information Information
Real-World patients  CI: 89-103) Cl: 89-103) Missing Missing
(China) [2] [3] with BM
(n=7)
Lorlatinib  Retrospective All 45.2% Information Information Information
(China) [4] patients Missing Missing Missing
with BM
Alectinib ESMO 2025 1L Information Information 24-month Overall
RWD Analysis  patients Missing Missing OS rate: Survival
[5] with BM 84%
Brigatinib ESMO 2025 1L Information Information 24-month Overall
RWD Analysis  patients Missing Missing OS rate: Survival
[5] with BM 83%
Crizotinib CROWN 1L Asian 6% (95% CI:  Information Median time  Time to
(Phase 3) [1] patients <1-30) Missing to iP: 14.6 Intracranial
with BM months Progression
Crizotinib CROWN 1L Asian  Information Information 9.2 months Median PFS
(Phase 3) [1] patients Missing Missing (95% CI:
with BM 7.2-12.7)
Crizotinib ESMO 2025 1L Information Information 24-month Overall
RWD Analysis  patients Missing Missing OS rate: Survival
[5] with BM 60%

Key: ALK-TKI: Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor; ORR: Objective Response Rate;
DCR: Disease Control Rate; PFS: Progression-Free Survival; iPFS: Intracranial Progression-Free Survival;
1L: First-Line treatment; BM: Brain Metastases; RWD: Real-World Data; NR: Not Reached; CI: Confidence

Interval.
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Underlying Mechanisms and Experimental Evidence

The superior intracranial efficacy of newer-generation TKIs like lorlatinib is attributed to two main factors:

overcoming the Blood-Brain Barrier (BBB) and targeting resistance mutations.

Blood-Brain Barrier Penetration

The BBB is a major obstacle in treating brain metastases. Its endothelial cells are tightly joined and express
efflux transporters like ABCB1 (P-gp) and ABCG2 (BCRP), which actively pump many drugs out of the
brain [6] [7].

¢ Lorlatinib's Design: It was specifically engineered to have improved brain penetration and is a
weaker substrate for these efflux transporters compared to earlier TKIs like crizotinib [7]. This allows it
to achieve therapeutic concentrations in the central nervous system (CNS).

¢ Clinical Correlation: The dramatic difference in intracranial efficacy between lorlatinib (IC-ORR 69%)
and crizotinib (IC-ORR 6%) in the CROWN trial is a direct clinical reflection of this enhanced BBB
penetration [1].

The diagram below illustrates how lorlatinib's properties allow it to effectively reach brain metastases.
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Overcoming Resistance Mutations

Resistance to earlier ALK-TKIs often occurs due to secondary mutations in the ALK gene, such as G1202R

[2] [3].

e Lorlatinib's Spectrum: As a third-generation TKI, lorlatinib was designed to be effective against a
broad spectrum of these resistance mutations that arise from prior TKI therapies [2] [7].

e Real-World Evidence: Studies show that lorlatinib remains effective in later-line treatment. One real-
world study reported an mPFES of 49.73 months for patients with one prior ALK-TKI and 12.17 months
for those with two or more prior TKIs, demonstrating its activity even after multiple lines of therapy [4].

Detailed Experimental Methodologies

The data presented comes from rigorous clinical trial and real-world study designs.

Phase 3 Randomized Controlled Trial (CROWN)

¢ Objective: Compare the efficacy and safety of first-line lorlatinib versus crizotinib in patients with
advanced ALK+ NSCLC [1].

¢ Design: Global, randomized, open-label trial. Patients were assigned 1:1 to receive either lorlatinib
(200 mg once daily) or crizotinib (250 mg twice daily).

e Patient Population: Included patients with untreated advanced ALK+ NSCLC, both with and without
baseline brain metastases. The Asian subgroup analysis involved 59 patients on lorlatinib and 61 on
crizotinib.

¢ Key Efficacy Assessments:

o Intracranial Efficacy: Assessed by independent central review using RECIST v1.1 in patients
with measurable brain metastases at baseline. Endpoints included Intracranial ORR (IC-ORR)
and time to intracranial progression.

o Progression-Free Survival (PFS): Defined as the time from randomization to the first objective
progression of disease or death from any cause.

Real-World Retrospective Studies

¢ Objective: Evaluate the real-world effectiveness and safety of lorlatinib in clinical practice, particularly
in Chinese patient populations [4] [2] [3].
e Design: Multicenter, retrospective analysis of patient medical records.
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o Data Collection: Information on patient demographics, treatment history, tumor response (based on
RECIST 1.1 as evaluated by investigators), and adverse events were collected from hospital
databases.

e Key Assessments:

o Real-world ORR (rwORR) & DCR (rwDCR): Calculated based on clinical imaging reports.

o Intracranial Response: Specifically analyzed in patients with brain metastases who had not
received prior cranial radiotherapy.

o Statistical Analysis: Typically used the Kaplan-Meier method for time-to-event outcomes and
SPSS software for data analysis.

Conclusion for Research and Development

The body of evidence confirms lorlatinib's position as a highly effective therapeutic for ALK-positive
NSCLC with brain metastases. Its superior efficacy stems from a rational design that addresses the two
primary challenges in CNS malignancy treatment: robust blood-brain barrier penetration and broad

activity against on-target resistance mutations.

For drug development professionals, this underscores the critical importance of optimizing both CNS
pharmacokinetics and mutation coverage in the design of next-generation TKIs. The success of lorlatinib
validates targeting the BBB's efflux transporters as a key strategy. Future research directions may focus on
further optimizing these properties, developing effective combination therapies to prevent or delay

resistance, and exploring activity in other oncogenic drivers prone to CNS spread.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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